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Compound of Interest

Compound Name: GLP-1R agonist 13

Cat. No.: B15570363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure,
and biological activity of the small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist,
danuglipron, also referred to as "GLP-1R agonist 13 (compound (S)-9)" and PF-06882961.
Danuglipron is an orally bioavailable compound that has been investigated for the treatment of
type 2 diabetes and obesity.

Chemical Structure and Properties

Danuglipron is a complex heterocyclic molecule with the systematic IUPAC name (S)-2-((4-(6-
((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-
benzo[d]imidazole-6-carboxylic acid. Its chemical structure is characterized by a central
benzimidazole core, a substituted pyridine ring linked via a piperidine moiety, and a chiral
oxetane group.

Table 1: Physicochemical Properties of Danuglipron
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Property Value Reference
Molecular Formula C31H30FN504 [1112]

Molar Mass 555.610 g-mol—* [1]

Purity >95% (by HPLC) [3]
Appearance White to off-white solid

Melting Point 194 °C [4]

Synthesis of Danuglipron

The synthesis of danuglipron is a multi-step process involving the preparation of three key
fragments: a substituted piperidine, a benzimidazole core, and a chiral amino-oxetane. These
fragments are then coupled to yield the final compound. The following is a detailed protocol
based on published literature.[5][6]

Experimental Protocols

Scheme 1: Synthesis of the Piperidine Fragment

The synthesis of the N-Boc protected piperidine intermediate begins with the reaction of
commercially available 2,6-dichloropyridine and an appropriate ester. This is followed by
saponification and decarboxylation to yield the desired N-Boc piperidine. The final steps involve
a Buchwald-Hartwig etherification to introduce the substituted benzyl ether and subsequent
deprotection.[3]

Scheme 2: Synthesis of the Benzimidazole Core

The benzimidazole core is synthesized through the condensation of a substituted o-
phenylenediamine with an appropriate carboxylic acid derivative.

Scheme 3: Final Assembly of Danuglipron

The final assembly involves the coupling of the piperidine and benzimidazole fragments,
followed by the introduction of the chiral oxetane moiety and final deprotection steps to yield
danuglipron.[3]
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A key transformation in the large-scale synthesis is a novel hydrolysis of a methyl ester to the
corresponding carboxylic acid in the penultimate step, utilizing an organic base.[5]

Table 2: Characterization Data for Danuglipron

Analysis Data Reference

Spectra reported relative to
'H NMR _ , [31[7]
residual solvent signals.

MRM transitions: 556.38 >
LC-MS/MS (8]
324.26

) ] Calculated: 556.2334; Found:
High-Resolution MS [4]
556.2334

Biological Activity and Signaling Pathway

Danuglipron is a potent agonist of the human GLP-1 receptor.[9] Activation of the GLP-1R by
agonists like danuglipron initiates a cascade of intracellular signaling events, primarily through
the Gas protein-coupled pathway, leading to increased production of cyclic AMP (cCAMP).[3]
This, in turn, activates protein kinase A (PKA) and exchange protein directly activated by cAMP
(EPAC), which mediate various downstream effects, including glucose-dependent insulin
secretion.

Table 3: In Vitro Activity of Danuglipron

Assay Parameter Value Reference

cAMP Accumulation

(CHO cells, human ECso 13 nM (full agonist) [10][11]
GLP-1R)
) ] 490 nM (partial
B-Arrestin Recruitment  ECso ) [10][11]
agonist)

Table 4: Pharmacokinetic Parameters of Danuglipron
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Oral
. Cmax AUCo- . . Referenc
Species Dose Tmax (h) Bioavaila
(ng/mL) (ng-h/mL) .
bility (%)
5.0 mg/kg
Rat 141 0.5 168 11 [11]
(po)
100 mg/kg
Rat 2820 0.75 11900 39 [11]
(po)
5.0 mg/kg
Monkey 68.7 1.5 303 5.0 [11]
(po)
100 mg/kg
Monkey 1150 3.3 11000 9.0 [11]
(po)
Visualizations

GLP-1 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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